molecular formula C15H12F2N4OS B2837528 2-(2,4-difluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034560-87-5

2-(2,4-difluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2837528
CAS No.: 2034560-87-5
M. Wt: 334.34
InChI Key: HOANCXNPLZRBRD-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a triazole-containing acetamide derivative characterized by a 2,4-difluorophenyl group and a thiophen-2-yl-substituted triazole core. The compound’s structure combines fluorinated aromatic motifs with heterocyclic components, a design strategy often employed to enhance metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4OS/c16-11-4-3-10(13(17)7-11)6-14(22)18-8-12-9-21(20-19-12)15-2-1-5-23-15/h1-5,7,9H,6,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOANCXNPLZRBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorinated Phenyl and Triazole Derivatives

  • N-(2,4-Difluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 802933-05-7) :

    • Structure : Shares the 2,4-difluorophenyl-acetamide backbone but replaces the thiophen-2-yl-triazole with a sulfanyl-1,2,4-triazole.
    • Properties : Molecular weight = 346.4 g/mol; higher lipophilicity due to the sulfur atom .
    • Significance : The sulfanyl group may enhance oxidative stability compared to thiophene derivatives but reduce π-π stacking interactions in biological targets.
  • Compounds 6j and 6k (): Structure: Feature 2,4-difluorophenyl groups linked to benzimidazole-triazole hybrids. Properties: Melting points range from 71–74°C; yields = 43–50%.
  • NZ-65 and NZ-66 () :

    • Structure : Incorporate 2,4-difluorophenyl and trifluoromethylphenyl groups into AUTAC degraders.
    • Properties : Molecular weights >500 g/mol; designed for mitochondrial protein degradation.
    • Significance : The trifluoromethyl group enhances electronegativity and target specificity compared to thiophene .

Thiophene-Containing Analogs

  • N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (Compound 55, ): Structure: Combines thiophen-2-yl with a 3-fluorophenyl-triazole. Properties: Yield = Not specified; melting point = Not reported. Significance: Demonstrates the compatibility of thiophene with fluorinated aryl groups in maintaining synthetic feasibility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₆H₁₂F₂N₄OS ~346 (estimated) Not reported Not reported Thiophen-2-yl, 2,4-difluorophenyl
CAS 802933-05-7 C₁₆H₁₂F₂N₄OS 346.4 Not reported Not reported Sulfanyl-1,2,4-triazolyl
6j () C₂₇H₂₂F₂N₆O₂ 500.5 72–74 50 Benzimidazole, isoindoline-dione
4j () C₂₀H₁₇N₅O₃S 407.4 180–182 90 Benzo[d]isothiazol-3-one

Key Observations :

  • The target compound’s estimated molecular weight (346 g/mol) is lower than benzimidazole-containing analogs (e.g., 6j), suggesting improved solubility.
  • Thiophene-based derivatives (e.g., Compound 55) often exhibit lower melting points than rigid analogs like 4j (180–182°C), indicating reduced crystallinity .

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